Praseodymium silicide (PrSi2)

Description

Contextualization of Rare Earth Silicides within Condensed Matter Physics and Materials Chemistry

Rare earth silicides are a class of intermetallic compounds that exhibit a wide array of fascinating physical properties, including complex magnetism, superconductivity, and heavy fermion behavior. arxiv.org The localized 4f electrons of the rare earth ions are central to these phenomena, and their interaction with the valence electrons of neighboring atoms is highly sensitive to the compound's chemical and crystallographic environment. arxiv.org In condensed matter physics, these materials serve as model systems for investigating fundamental concepts such as the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction, crystal field effects, and quantum criticality. arxiv.orgresearchgate.net From a materials chemistry perspective, the synthesis of rare earth silicides with controlled stoichiometry and crystal structure is crucial for tuning their physical properties. mdpi.com The formation of various silicide phases with different dimensionalities, from one-dimensional nanowires to two-dimensional films, further underscores the rich chemistry of these systems. mdpi.comaps.org

Significance of Praseodymium-Silicon Systems in Fundamental and Applied Research

The praseodymium-silicon (Pr-Si) system is of particular interest due to the diverse magnetic and electronic properties exhibited by its various compounds. researchgate.net Binary praseodymium silicides have been extensively studied for their crystal chemistry and physical characteristics. researchgate.net For instance, different Pr-Si compounds display a range of magnetic behaviors, from antiferromagnetism in PrSi₂₋ₓ to complex ferromagnetic and ferrimagnetic structures in other phases like Pr₅Si₃, Pr₅Si₄, and PrSi. researchgate.net This variety makes the Pr-Si system a valuable platform for fundamental research into the nature of magnetic ordering in rare earth compounds. On the applied side, the metallic nature of some rare earth silicides and their compatibility with silicon-based technology make them promising for applications in microelectronics, such as ohmic contacts and Schottky barriers. mdpi.comresearchgate.net

Overview of Current Research Landscape on Praseodymium Silicides (PrSiₓ)

Current research on praseodymium silicides (PrSiₓ) is multifaceted, exploring a range of compositions and their resulting properties. Investigations have confirmed the formation and structure of several binary phases. researchgate.net For example, PrSi₂₋ₓ with the GdSi₂-type structure is known to exhibit an antiferromagnetic transition. researchgate.net Other phases such as Pr₅Si₃, Pr₅Si₄, and PrSi are characterized by ferromagnetic ordering at low temperatures. researchgate.net Researchers are actively seeking new phases within the Pr-Si system, employing techniques like high-pressure, high-temperature synthesis to explore compositions that are not accessible under ambient conditions. researchgate.net The doping of existing phases, for example with carbon, has also been shown to give rise to new ferromagnetic phases, highlighting the tunability of the magnetic properties in this system. researchgate.net

Research Objectives and Scope of Scholarly Investigation

The primary objectives of scholarly investigation into praseodymium silicide (PrSi₂) are to gain a comprehensive understanding of its fundamental properties and to explore its potential for technological applications. mwediting.comnih.gov This involves a multi-pronged approach that encompasses:

Synthesis and Structural Characterization: Developing and refining methods to synthesize high-quality single-crystal and thin-film samples of PrSi₂ and other praseodymium silicides. This includes detailed crystallographic studies to determine their precise atomic arrangements.

Investigation of Physical Properties: A thorough examination of the electronic, magnetic, and thermal properties of PrSi₂. This involves a variety of experimental techniques to probe phenomena such as magnetic ordering, electrical resistivity, and heat capacity.

Theoretical Modeling: Employing first-principles calculations and other theoretical models to understand the electronic band structure, magnetic interactions, and other observed properties of praseodymium silicides.

Exploration of Applications: Assessing the suitability of PrSi₂ for use in various technologies, such as microelectronics and thermoelectric devices, based on its measured properties.

The scope of this research is to establish a clear structure-property relationship in praseodymium silicides, which is essential for the rational design of new materials with desired functionalities. scribbr.commindthegraph.com

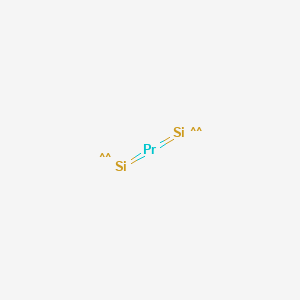

Structure

2D Structure

Propriétés

InChI |

InChI=1S/Pr.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMRYZQUCFDADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Pr]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PrSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12066-83-0 | |

| Record name | Praseodymium silicide (PrSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium silicide (PrSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium silicide (PrSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Fabrication Techniques for Praseodymium Silicides

Bulk Synthesis Approaches

The production of bulk praseodymium silicide materials is foundational for investigating their intrinsic physical properties and for providing source material for other fabrication processes. Several methods are employed to synthesize these materials in polycrystalline or single-crystalline forms.

Conventional Solid-State Reaction Pathways for Praseodymium Silicides

Solid-state reaction is a conventional and widely used method for the synthesis of polycrystalline powders of intermetallic compounds like praseodymium silicides. The process, in its fundamental form, involves the direct reaction of the constituent elements in their solid state at elevated temperatures. nih.gov

The typical procedure begins with the thorough mixing of high-purity praseodymium (Pr) and silicon (Si) powders in the desired stoichiometric ratio. nih.gov The homogeneity of the initial mixture is critical for the completeness of the reaction. The mixed powders are then typically pressed into pellets to ensure intimate contact between the reactant particles. These pellets are subsequently subjected to a high-temperature heat treatment in a controlled atmosphere, often an inert gas (like argon) or under vacuum, to prevent oxidation of the rare-earth metal.

Pr + 2Si → PrSi₂

The temperature and duration of the heat treatment are critical parameters that determine the phase purity and crystallinity of the final product. The synthesis often requires temperatures in the range of several hundred to over a thousand degrees Celsius, maintained for extended periods, sometimes with intermediate grinding steps to promote homogenization and complete the reaction. The progress of the reaction and the phase evolution can be monitored using techniques like X-ray diffraction (XRD), which helps in identifying the crystalline phases present at different stages of the synthesis.

Arc Melting Synthesis Protocols for Stoichiometric and Non-Stoichiometric Praseodymium Silicides

Arc melting is a rapid and effective technique for synthesizing a wide range of intermetallic compounds, including praseodymium silicides. This method is particularly suitable for refractory and reactive metals like praseodymium due to the high temperatures achievable and the protective inert atmosphere.

The process involves placing the stoichiometric or non-stoichiometric amounts of the constituent elements (praseodymium and silicon) in a water-cooled copper hearth within a vacuum or inert gas-filled chamber. A high electric current is passed through a non-consumable tungsten electrode, creating an arc that melts the raw materials. The molten elements are thoroughly mixed due to the intense heat and convection within the melt. To ensure homogeneity, the resulting ingot is typically flipped and re-melted multiple times.

One of the key advantages of arc melting is the ability to achieve very high temperatures, which can overcome kinetic barriers and lead to the formation of the desired silicide phases quickly. The rapid cooling of the molten material can sometimes result in the formation of metastable phases or a fine-grained microstructure.

For the synthesis of stoichiometric PrSi₂ , precise amounts of praseodymium and silicon are melted together. For non-stoichiometric praseodymium silicides , the initial ratio of the elements is adjusted accordingly. For instance, a silicon-deficient or silicon-rich composition can be targeted to study the phase boundaries and the physical properties of off-stoichiometric compounds. Subsequent heat treatment or annealing of the as-cast ingots is often necessary to relieve internal stresses, improve homogeneity, and stabilize the desired crystal structure.

| Parameter | Description | Typical Range/Value |

| Atmosphere | Prevents oxidation of reactive metals. | High-purity Argon |

| Current | Determines the temperature of the arc. | Varies depending on sample size |

| Melting Time | Duration of each melting cycle. | Several minutes per melt |

| Re-melts | Number of times the ingot is flipped and re-melted. | 3-5 times for homogeneity |

High-Pressure High-Temperature (HP-HT) Synthesis for Novel Praseodymium Silicide Phases

High-pressure high-temperature (HP-HT) synthesis is a powerful technique for exploring new phases of materials that are not accessible under ambient pressure conditions. By applying extreme pressures and temperatures, it is possible to alter the thermodynamic landscape of a chemical system, leading to the formation of novel crystal structures with unique properties. amazonaws.com

The application of high pressure favors the formation of denser phases, as it reduces the total volume of the system. In the context of the praseodymium-silicon system, HP-HT conditions can lead to the synthesis of new silicide phases with more compact atomic arrangements than those stable at ambient pressure. The phase diagram of a material system can be significantly altered under high pressure, opening up new synthetic pathways. desy.delibretexts.orgyoutube.comyoutube.com

For instance, subjecting a mixture of praseodymium and silicon, or a pre-synthesized praseodymium silicide, to pressures of several gigapascals (GPa) and temperatures of hundreds or thousands of degrees Celsius can induce phase transitions or drive reactions that would not otherwise occur. The precise control of pressure and temperature is crucial in targeting specific phases. In-situ monitoring techniques, such as synchrotron X-ray diffraction in a diamond anvil cell, can be employed to study the phase transformations as they happen under extreme conditions.

One of the key outcomes of HP-HT synthesis is the ability to quench and recover metastable phases at ambient conditions. desy.descholaris.ca The high-pressure environment can overcome the activation energy barriers for the formation of these phases. Once formed, rapid cooling (quenching) to a low temperature before releasing the pressure can trap the material in its high-pressure crystal structure.

The stabilization of these metastable phases at ambient pressure is often due to kinetic hindrance, where the reverse transformation to the stable phase is extremely slow due to a high activation energy barrier. These novel phases can exhibit interesting physical properties, such as enhanced hardness, different electronic band structures, or novel magnetic ordering, which are not present in the ambient pressure phases. The exploration of the Pr-Si system under high pressure is an active area of research for discovering new materials with potentially advanced functionalities.

Thin Film and Nanostructure Fabrication

The fabrication of praseodymium silicides in the form of thin films and nanostructures is essential for their integration into microelectronic and nanoelectronic devices. These reduced-dimensional forms can exhibit properties that differ from their bulk counterparts due to quantum confinement effects, surface effects, and strain.

The formation of praseodymium silicide has been observed at the interface of praseodymium oxide (Pr₂O₃) layers grown on silicon substrates, particularly under oxygen-deficient conditions. isc.ac This interfacial silicide formation highlights the reactivity between praseodymium and silicon. Deliberate and controlled fabrication of praseodymium silicide thin films and nanostructures often employs advanced deposition and synthesis techniques.

For thin film deposition, techniques such as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are commonly employed. In PVD, a solid praseodymium silicide target or elemental praseodymium and silicon targets can be sputtered or evaporated onto a substrate. youtube.com The composition and thickness of the film can be controlled by the deposition parameters.

Metal-Organic Chemical Vapor Deposition (MOCVD) is another powerful technique for growing high-quality thin films. This method utilizes volatile metal-organic precursors containing praseodymium and a silicon source gas. researchgate.netnih.govresearchgate.netsemi.ac.cnwikipedia.org The precursors are transported in the vapor phase to a heated substrate, where they decompose and react to form the praseodymium silicide film. The choice of precursors and the control over deposition temperature, pressure, and gas flow rates are critical for achieving the desired film properties. For instance, praseodymium silicate (B1173343) thin films have been deposited using MOCVD with specific praseodymium-containing precursors. researchgate.net

The synthesis of nanostructures , such as nanowires and nanoparticles, of metal silicides is an area of growing interest. scholaris.carsc.orgnih.govsigmaaldrich.commdpi.com While specific methods for praseodymium silicide nanostructures are not as widely reported as for other silicides, general approaches can be adapted. For example, a common method for nanowire synthesis is the Vapor-Liquid-Solid (VLS) mechanism, where a metal catalyst nanoparticle directs the growth of the nanowire from vapor-phase precursors. Other bottom-up approaches, such as solution-phase synthesis, and top-down methods, like lithography and etching, could also be explored for the fabrication of praseodymium silicide nanostructures. sigmaaldrich.com The development of reliable fabrication techniques for these nanostructures is a key step towards harnessing their potential in future technologies.

Physical Vapor Deposition (PVD) Techniques for Praseodymium Silicide Films

Physical Vapor Deposition (PVD) represents a class of vacuum deposition methods that involve the condensation of a vaporized form of the desired material onto a substrate. A prominent PVD technique for the synthesis of praseodymium silicide films is electron-beam evaporation. In this method, a focused beam of high-energy electrons is used to heat and vaporize a praseodymium source material within a high-vacuum chamber. The resulting vapor of praseodymium atoms then travels and deposits onto a silicon (Si) or silicon dioxide (SiO₂) substrate.

Following the deposition of the praseodymium layer, a solid-state reaction is typically induced through annealing. This thermal processing step provides the necessary energy for the praseodymium atoms to diffuse into the silicon substrate and react to form praseodymium silicide. The formation of PrSi₂ via this method is highly dependent on the annealing temperature and the thickness of the initial praseodymium film.

| PVD Method | Source Material | Substrate | Key Process Steps |

| Electron-Beam Evaporation | Praseodymium (Pr) | Silicon (Si), Silicon Dioxide (SiO₂) | 1. Deposition of Pr film in high vacuum. 2. Post-deposition annealing to induce solid-state reaction. |

Sputter-Deposition of Nanoscale Praseodymium Silicide Layers

Sputter deposition is another versatile PVD technique that can be employed for the fabrication of nanoscale praseodymium silicide layers. This process involves the bombardment of a praseodymium silicide target (or a pure praseodymium target in a reactive environment) with energetic ions, typically from an inert gas like argon. This bombardment dislodges, or "sputters," atoms from the target, which then deposit onto a substrate, forming a thin film.

The key to achieving nanoscale layers with desired properties lies in the precise control of various sputtering parameters. These parameters significantly influence the film's thickness, composition, crystallinity, and surface morphology.

Key Sputtering Parameters and Their Effects:

| Parameter | Effect on Film Properties |

| Sputtering Power | Influences the deposition rate and the energy of the sputtered atoms. Higher power generally leads to a faster deposition rate. |

| Working Pressure | Affects the mean free path of the sputtered atoms. Lower pressures can result in more energetic and directional deposition. |

| Substrate Temperature | Plays a crucial role in the crystallinity and grain size of the deposited film. Higher temperatures can promote the formation of crystalline phases. |

| Target-to-Substrate Distance | Impacts the uniformity and deposition rate of the film. |

| Gas Composition | In reactive sputtering, the partial pressure of the reactive gas (e.g., silane) can be used to control the stoichiometry of the deposited film. |

By carefully tuning these parameters, it is possible to grow nanoscale praseodymium silicide layers with controlled thickness and microstructure.

Interfacial Reaction Mechanisms in Praseodymium-Silicon Heterostructures (e.g., Pr/SiO₂/Si)

The formation of praseodymium silicide at the interface of praseodymium and silicon-based substrates is a complex process governed by solid-state reactions. When a thin film of praseodymium is deposited onto a silicon substrate with a native silicon dioxide (SiO₂) layer (a Pr/SiO₂/Si heterostructure), the subsequent thermal annealing initiates a series of interfacial reactions.

Research has shown that the reaction between praseodymium and SiO₂ can lead to the formation of both praseodymium silicide and praseodymium silicate (Pr-silicate). aip.org The thermodynamic driving forces for these reactions are significant, and the final products are highly dependent on the reaction temperature and the initial thickness of the SiO₂ layer.

At the initial stages of the reaction, praseodymium can reduce the SiO₂ layer, leading to the formation of Pr-oxide and elemental silicon. This newly formed silicon can then react with the remaining praseodymium to form praseodymium silicide. Concurrently, the Pr-oxide can react with the remaining SiO₂ to form praseodymium silicate. The competition between these reaction pathways determines the composition and structure of the interfacial layer.

Studies have demonstrated that for very thin SiO₂ layers, a complete reaction can occur, resulting in the formation of a uniform praseodymium silicate layer with an atomically abrupt interface with the underlying silicon substrate. aip.org In scenarios with thicker SiO₂ layers or under specific annealing conditions, a layered structure consisting of praseodymium silicate on top of a remaining SiO₂ layer may be formed. The presence of even trace amounts of oxygen during the deposition or annealing process can significantly influence these interfacial reactions, favoring the formation of oxides and silicates over silicides.

Control of Stoichiometry and Phase Purity during Praseodymium Silicide Synthesis

Achieving the desired stoichiometry (PrSi₂) and ensuring high phase purity are critical for obtaining predictable and reliable properties in praseodymium silicide materials. Deviations from the target stoichiometry can lead to the formation of other praseodymium silicide phases (e.g., Pr₅Si₃, PrSi) or the inclusion of unreacted praseodymium or silicon, all of which can degrade the material's performance.

Several strategies can be employed to control the stoichiometry and phase purity during synthesis:

Precise Control of Reactant Ratios: In solid-state reaction methods, the initial molar ratio of praseodymium to silicon is a primary determinant of the final product's stoichiometry. Careful weighing and mixing of the precursor materials are essential.

Co-deposition Techniques: In PVD methods like co-sputtering or co-evaporation, the deposition rates of praseodymium and silicon can be independently controlled. By carefully calibrating and monitoring these rates, it is possible to deposit a film with the desired Pr:Si atomic ratio directly.

Reactive Sputtering Environment: When sputtering from a pure praseodymium target, the introduction of a silicon-containing reactive gas (e.g., silane, SiH₄) into the sputtering plasma can be used to form praseodymium silicide. The stoichiometry of the resulting film can be controlled by adjusting the partial pressure of the reactive gas.

Annealing Conditions: The temperature and duration of the post-deposition annealing step are crucial for achieving phase purity. Annealing at too low a temperature may result in an incomplete reaction, leaving unreacted precursors. Conversely, excessively high temperatures can lead to the formation of undesired phases or reactions with the substrate. The annealing atmosphere is also critical; an inert atmosphere is typically required to prevent the formation of praseodymium oxides. Research on the Pr₂O₃/Si interface has shown that oxygen-deficient conditions favor the formation of praseodymium silicide, while the presence of additional oxygen suppresses it.

Crystal Structure Analysis and Structural Chemistry of Praseodymium Silicides

Crystallographic Characterization of Binary Praseodymium Silicide Phases

The study of binary praseodymium silicide (Pr-Si) systems has identified several stable and metastable phases, each with a unique crystal structure. These structures are often representative of broader families of rare-earth silicides.

Identification and Refinement of Known Crystal Structure Types

Praseodymium silicides are known to crystallize in several common structure types, including:

α-ThSi₂-type: Praseodymium disilicide (PrSi₂) is frequently found to adopt the tetragonal α-ThSi₂-type structure. wikipedia.org This is a common arrangement for many rare-earth disilicides. However, it's noted that PrSi₂ can also exhibit an orthorhombic phase at room temperature, which transforms into the tetragonal phase at higher temperatures (123-147 °C). wikipedia.org

Ho₃Si₄-type: Research has identified a praseodymium silicide with the composition Pr₃Si₄ that adopts the orthorhombic Ho₃Si₄-type structure. iaea.org

Ce₂Si₇-type: A novel high-pressure phase, Pr₂Si₇, has been synthesized and found to be isostructural with Ce₂Si₇. d-nb.info

Zr₅Si₄-type: The Pr₅Si₄ compound has been confirmed to have the tetragonal Zr₅Si₄-type structure, a redetermination based on high-quality single-crystal X-ray diffraction data, which was an improvement upon previous reports that used only powder diffraction data.

TiNiSi-type: While not definitively reported for a binary praseodymium silicide, the TiNiSi-type structure is common among ternary rare-earth silicides, such as REIrSi compounds where RE can be other rare-earth elements. researchgate.netosti.govmdpi.com

Determination of Space Groups and Precise Lattice Parameters

Precise crystallographic data, including space groups and lattice parameters, have been determined for several praseodymium silicide phases through techniques like single-crystal and synchrotron X-ray diffraction.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Citation |

| PrSi₂ (tetragonal) | Tetragonal | I4₁/amd | 4.140 | 4.140 | 13.64 | wikipedia.org |

| PrSi₂ (orthorhombic) | Orthorhombic | Ima2 | 4.17 | 4.11 | 13.85 | wikipedia.org |

| Pr₅Si₄ | Tetragonal | P4₁2₁2 | 7.848 | 7.848 | 14.832 | |

| Pr₂Si₇ | Orthorhombic | Cmmm | 7.1513 | 10.0033 | 4.5417 | d-nb.info |

Table 1: Crystallographic data for selected binary praseodymium silicide phases.

Structural Elucidation of Novel Praseodymium-Silicon Compounds

Recent research has expanded the known Pr-Si phase diagram through the synthesis of novel compounds. A significant development is the creation of Pr₂Si₇, a metastable high-pressure phase. d-nb.info This compound was synthesized from a precursor mixture of PrSi₂ and elemental silicon under high-pressure (9.5 GPa) and high-temperature (1100 K) conditions. d-nb.info Its structure was solved and refined using synchrotron X-ray diffraction data, revealing that it adopts the Ce₂Si₇-type structure. d-nb.inforesearcher.life This discovery highlights that the exploration of extreme conditions can lead to new materials with unique crystal structures not accessible at ambient pressure. d-nb.info

Atomic Coordination Environments and Interatomic Connectivity in Praseodymium Silicides

The arrangement of atoms and the nature of their bonding define the structural chemistry of praseodymium silicides. This includes the formation of complex silicon networks and the specific coordination of praseodymium atoms within these frameworks.

Analysis of Three-Dimensional Polyanionic Silicon Frameworks

A characteristic feature of silicon-rich praseodymium silicides is the formation of three-dimensional (3D) polyanionic silicon frameworks.

In the novel high-pressure phase Pr₂Si₇, the silicon atoms form a complex 3D polyanion. d-nb.info This framework is characterized by silicon atoms exhibiting high topological coordination numbers of 4, 5, and 6. d-nb.inforesearchgate.net The Si-Si bond distances within this network range from 2.529 Å to 2.705 Å. d-nb.info The structure consists of distorted empty trigonal double prisms of Si atoms that are interconnected to form the three-dimensional framework. d-nb.info

In Pr₅Si₄, the silicon atoms form Si₂ dimers, which are situated within zigzag channels created by the praseodymium framework.

Coordination of Praseodymium Atoms within the Silicide Crystal Lattice

The praseodymium atoms are integrated into the silicon frameworks in specific coordination environments.

In the tetragonal PrSi₂ structure, each praseodymium atom is coordinated with twelve silicon atoms, forming face-sharing and edge-sharing Pr-Si₁₂ cuboctahedra, with bond lengths between 3.16 Å and 3.22 Å.

The structure of Pr₅Si₄ is built from distorted body-centered cubes of praseodymium atoms that are linked by edge-sharing to form a 3D framework. researchgate.net

In the complex structure of Pr₂Si₇, the praseodymium atom has fourteen nearest silicon neighbors, indicating a highly convoluted coordination environment. d-nb.info

Structural Stability and Phase Transformations in Praseodymium Silicides

The crystal structures of praseodymium-silicon compounds are highly sensitive to external conditions and compositional variations. The following sections explore the stability of these phases and the mechanisms of their transformation under the influence of pressure, temperature, and non-stoichiometry.

Pressure-Induced Structural Evolution in Praseodymium-Silicon Systems

The application of high pressure is a significant technique for exploring new phases and structural modifications within the praseodymium-silicon system. escholarship.org While high-pressure, high-temperature (HP-HT) synthesis has been employed in the search for novel electronic properties, it has also yielded insights into the pressure-dependent structural behavior of these silicides. researchgate.net Unlike related lanthanide-silicon systems, new superconducting phases have not been discovered in Pr-Si systems through this method. escholarship.org

A notable discovery resulting from high-pressure synthesis is the formation of a new silicon-rich binary compound, Pr₂Si₇. This phase was synthesized using high-pressure, high-temperature techniques at a pressure of 9.5 GPa and a temperature of 1100 K. d-nb.info The crystal structure of Pr₂Si₇ was identified as being isostructural with Ce₂Si₇. A key feature of this high-pressure phase is a three-dimensional polyanion framework formed by silicon atoms. d-nb.info

| Compound | Synthesis Conditions | Crystal System | Space Group | Prototype | Lattice Parameters (Å) |

|---|---|---|---|---|---|

| Pr₂Si₇ | 9.5 GPa, 1100 K | Orthorhombic | Cmmm | Ce₂Si₇ | a = 7.1513 b = 10.0033 c = 4.5417 |

Temperature-Dependent Phase Equilibria and Solid-State Transition Mechanisms

The praseodymium-silicon binary system is characterized by several stable intermetallic compounds, the formation and stability of which are dictated by temperature. lnu.edu.uaasminternational.org These phases include Pr₅Si₃, Pr₅Si₄, PrSi, Pr₃Si₄, and the silicon-deficient disilicide PrSi₂₋ₓ. escholarship.orgresearchgate.net The compound previously identified as Pr₃Si₄ has been more accurately determined to possess the orthorhombic Ho₃Si₄-type structure. researchgate.net

One of the most significant temperature-dependent phenomena in this system is the solid-state structural transition of praseodymium disilicide (PrSi₂). At room temperature and above, PrSi₂ adopts the tetragonal α-ThSi₂-type crystal structure. However, upon cooling, it undergoes a polymorphic transformation to an orthorhombic GdSi₂-type structure. This transition is a key feature of the low-temperature structural chemistry of PrSi₂.

| Phase | Temperature Range | Crystal System | Space Group | Prototype |

|---|---|---|---|---|

| α-PrSi₂ (High-Temperature) | Ambient | Tetragonal | I4₁/amd | α-ThSi₂ |

| β-PrSi₂ (Low-Temperature) | Low Temperature | Orthorhombic | Imma | GdSi₂ |

The various binary phases in the Pr-Si system exhibit distinct thermal stabilities and magnetic ordering temperatures, which are intrinsically linked to their crystal structures.

| Compound | Crystal Structure Type | Space Group | Magnetic Ordering Temperature (TC / TN) |

|---|---|---|---|

| Pr₅Si₃ | Cr₅B₃-type | I4/mcm | 42–44 K (Ferromagnetic) |

| Pr₅Si₄ | - | - | 40 K (Ferromagnetic) |

| PrSi | - | - | 51–54 K (Ferromagnetic) |

| Pr₃Si₄ | Ho₃Si₄-type | - | 105 K (Ferromagnetic) |

| PrSi₂ | α-ThSi₂-type | I4₁/amd | 11.5 K (Ferromagnetic) |

Impact of Non-Stoichiometry on Praseodymium Silicide Crystal Structure (e.g., Pr₂Si₃−δ)

Non-stoichiometry, particularly silicon deficiency in the disilicide phase, plays a crucial role in determining the crystal structure of praseodymium silicides. Several defect disilicides with the general formula PrSi₂₋ₓ have been identified, where 'x' can range from 0 to 0.4. lnu.edu.ua The crystal structure of these non-stoichiometric compounds changes with the degree of silicon deficiency.

Investigations have revealed the existence of at least two different structures for PrSi₂₋ₓ: a tetragonal phase (denoted Q) and an orthorhombic phase (denoted O). lnu.edu.ua The tetragonal phase exists over a homogeneity range of x = 0 to 0.30. The orthorhombic phase appears at higher silicon deficiencies. The lattice parameters of these phases are dependent on the value of 'x'. For example, a specific antiferromagnetic compound, PrSi₂₋ₓ with x=0.12, adopts the GdSi₂-type orthorhombic structure. escholarship.orgresearchgate.net

The compound Pr₂Si₃, which is stoichiometrically equivalent to PrSi₁.₅ (or PrSi₂₋ₓ with x=0.5), represents a significant phase in this non-stoichiometric series. It has been reported to crystallize in an orthorhombic structure with the space group Imm2. materialsproject.org Another study identified a phase with the composition Pr₂Si₃₋ᵟ (where δ = 0.28) in samples annealed at 1373 K. lnu.edu.ua

| Composition | Crystal System | Space Group | Lattice Parameters (nm) and Homogeneity Range (x) lnu.edu.ua |

|---|---|---|---|

| PrSi₂₋ₓ (Q-phase) | Tetragonal | I4₁/amd | a = 0.4138 - 0.4125 (for x = 0 - 0.30) |

| c = 1.383 - 1.373 (for x = 0 - 0.30) | |||

| V = 0.236 - 0.232 nm³ (for x = 0 - 0.30) | |||

| PrSi₂₋ₓ (O-phase, x=0.37) | Orthorhombic | - | a = 0.4107, b = 0.4086, c = 1.365 |

| Pr₂Si₃ (x=0.5) | Orthorhombic | Imm2 materialsproject.org | a = 4.11 Å, b = 4.14 Å, c = 13.68 Å |

Electronic Structure and Chemical Bonding in Praseodymium Silicides

First-Principles Computational Investigations of Electronic Properties

First-principles, or ab initio, calculations are fundamental to understanding the electronic properties of materials without relying on empirical data. These computational methods are based on quantum theory, using only the atomic numbers and initial structural information of the constituent atoms as input. They are crucial for predicting material behavior by calculating the electronic structure, which governs most of a solid's properties.

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including condensed matter like praseodymium silicide. wikipedia.org DFT is one of the most popular and versatile methods in computational physics and chemistry. wikipedia.org The theory's core principle is that the properties of a many-electron system can be determined using functionals of the spatially dependent electron density. wikipedia.org This approach effectively reduces the complex N-electron problem with 3N spatial coordinates to a more manageable one involving only three spatial coordinates, where each electron moves in an effective potential. wikipedia.org

DFT has been successfully applied to determine various properties of solids, such as lattice structure, charge density, and magnetization. In the context of praseodymium silicides, DFT is employed to systematically investigate the equilibrium geometries, electronic structures, and electronic properties of PrSi₂ and related clusters. researchgate.net Due to its favorable balance of computational cost and accuracy compared to other methods, DFT has become an essential tool for predicting the ground-state properties of materials. nih.gov

Ab initio calculations are instrumental in determining the electronic band structure of materials. The band structure describes the ranges of energy that an electron may have within a solid, known as energy bands, and the ranges of energy that it may not have, known as band gaps. Understanding the band structure is crucial for explaining a material's electrical conductivity and optical properties.

These first-principles calculations solve the fundamental quantum mechanical equations for the electrons in the material. youtube.com For complex materials like praseodymium silicide, which contains heavy elements, these calculations must often account for relativistic effects, such as spin-orbit interactions. scl.rs The results of these calculations provide a detailed map of the energy bands across the Brillouin zone, revealing whether the material is a metal, semiconductor, or insulator. mdpi.com For example, calculations on various materials show that the character of the valence and conduction bands can be accurately reproduced, identifying the contributions of different atomic orbitals (e.g., d-orbitals from the metal and p-orbitals from the non-metal). mdpi.com While standard DFT approximations can sometimes underestimate band gaps, more advanced techniques are used to achieve results that align well with experimental data. scl.rscyberleninka.ru

Analysis of Electronic Band Characteristics

The analysis of electronic band characteristics provides deep insight into the material's behavior. Key features include the density of states, energy gaps between orbitals, and the influence of specific electron configurations.

The electronic density of states (DOS) describes the number of available electronic states at each energy level. wikipedia.org A high DOS at a specific energy level indicates that there are many states available for occupation. wikipedia.org In computational studies of praseodymium silicides, the DOS is calculated to understand the contributions of different atoms and orbitals to the electronic structure.

For instance, in studies of praseodymium silicide compounds like Pr₂Si₇, the DOS reveals distinct energy ranges. d-nb.info The low-energy part, below approximately -5.5 eV, is primarily formed by the s-states of silicon atoms. d-nb.info The region between -5.5 eV and the Fermi level is dominated by the p-states of silicon. d-nb.info This separation of orbital contributions is a typical feature for various intermetallic compounds. d-nb.info The analysis of the DOS provides a clear picture of the electronic makeup of the material near the Fermi level, which is critical for understanding its electrical and thermal properties.

Table 1: Electronic Density of States (DOS) Characteristics in Praseodymium Silicide (Pr₂Si₇) This table is based on data for Pr₂Si₇ as a representative praseodymium silicide compound.

| Energy Range | Dominant Atomic States |

| < -5.5 eV | Silicon (Si) s-states |

| -5.5 eV to Fermi Level | Silicon (Si) p-states |

| Above Fermi Level | Unoccupied states |

In finite systems like molecular clusters, the concepts of valence and conduction bands are replaced by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the cluster's chemical stability and reactivity. researchgate.net

Computational studies on praseodymium-doped silicon clusters (PrSiₙ) have been performed to understand their structures and properties. researchgate.net These investigations, using techniques like DFT, systematically analyze properties such as adiabatic electron affinities, dissociation energies, and HOMO-LUMO gaps. researchgate.net The HOMO-LUMO gap is a key factor in determining the stability of different cluster sizes and geometries. A larger gap generally implies greater stability. tandfonline.com The study of these gaps in Pr-doped silicon clusters is essential for the development of novel silicon-based nanomaterials with tunable properties. researchgate.net

Praseodymium (Pr) is a rare-earth element with an electron configuration of [Xe]4f³6s². americanelements.com The 4f electrons play a decisive role in the electronic and magnetic properties of its compounds. wikipedia.org While Pr typically forms a +3 ion (Pr³⁺) in compounds by losing its two 6s and one 4f electron, leading to a 4f² configuration, the remaining 4f electrons are not inert. d-nb.infowikipedia.org

These 4f electrons are strongly correlated and largely localized, but they can hybridize with the conduction electrons of the silicon framework. nih.gov This interaction is crucial and gives rise to many interesting phenomena. Magnetic susceptibility measurements on praseodymium silicides confirm the Pr³⁺ state and the 4f² configuration. d-nb.info Theoretical models, such as DFT+U, are often required to properly account for the strong on-site Coulomb repulsion of the 4f electrons and accurately describe the electronic structure. researchgate.netresearchgate.net Studies on other Pr-doped materials have shown that the 4f electrons significantly contribute to properties like oxygen vacancy formation energy, indicating their active role in chemical bonding and electronic phenomena. researchgate.netresearchgate.net The delocalization of these 4f electrons can lead to the formation of flat quasiparticle bands near the Fermi energy, which can be described by itinerant 4f models in DFT calculations. nih.gov

Table 2: Properties of Praseodymium Relevant to its Role in PrSi₂

| Property | Value/Description | Source |

| Atomic Number | 59 | wikipedia.org |

| Electron Configuration | [Xe] 4f³ 6s² | americanelements.comwikipedia.org |

| Common Oxidation State | +3 (Pr³⁺) | d-nb.infowikipedia.org |

| Electron Configuration in +3 State | [Xe] 4f² | d-nb.info |

| Key Characteristic | Strongly correlated 4f electrons that influence electronic and magnetic properties. | nih.govresearchgate.net |

Chemical Bonding Characterization Methodologies

The intricate nature of bonding in intermetallic compounds like praseodymium silicide necessitates sophisticated quantum chemical analysis. Methodologies such as the Electron Localizability Indicator (ELI-D) and the Quantum Theory of Atoms in Molecules (QTAIM) are pivotal in elucidating the electronic and bonding properties that govern the material's behavior.

Electron Localizability Indicator (ELI-D) Analysis for Bonding Patterns

The Electron Localizability Indicator (ELI-D) is a powerful tool for visualizing and quantifying the spatial localization of electrons, thereby revealing the patterns of chemical bonds. Analysis based on ELI-D helps to distinguish between covalent bonds, ionic interactions, and non-bonding electron pairs (lone pairs).

While specific ELI-D analysis data for PrSi₂ is not extensively available in the current body of research, studies on related rare-earth silicides, such as Pr₂Si₇, provide valuable insights. In such compounds, ELI-D analysis typically reveals attractors that signify the presence of both two-atomic Si-Si bonds and lone-pair-like features on the silicon atoms. This suggests a complex bonding environment within the silicon sublattice that goes beyond simple covalent interactions. For PrSi₂, a similar analysis would be expected to map the regions of high electron localization, identifying the specific nature of Pr-Si and Si-Si bonding.

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Topology

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)). mdpi.comscispace.com By identifying critical points in the electron density, QTAIM defines atomic basins and the bond paths that connect them, offering a quantum mechanical definition of atoms and chemical bonds within a material. mdpi.comnih.gov

For praseodymium silicides, QTAIM analysis is crucial for characterizing the nature of the interatomic interactions. The properties at the bond critical points (BCPs) between Pr and Si, and between adjacent Si atoms, would quantify the degree of covalency and ionicity. For instance, in the related compound Pr₂Si₇, the shapes of the QTAIM atoms indicate that praseodymium acts as the cationic component, exhibiting a convex, spherical shape characteristic of significant charge transfer. wikipedia.org A topological analysis of PrSi₂ would similarly map the bond paths and interatomic surfaces, providing a detailed picture of its structural stability and electronic organization. wikipedia.org

Investigation of Hypervalent Configurations and Lone Pair Arrangements in Silicon Sublattices

Hypervalent configurations, where an atom appears to exceed the octet rule, are a subject of significant interest in silicon chemistry. In the context of metal silicides, silicon atoms can exhibit coordination numbers greater than four, leading to hypervalent bonding arrangements.

Magnetic Properties and Ordering Phenomena in Praseodymium Silicides

Magnetic Ground States of Praseodymium Silicide Compounds

The ground state of PrSi₂ can exhibit different types of magnetic ordering, transitioning from a disordered paramagnetic state at higher temperatures to ordered ferromagnetic or antiferromagnetic states at low temperatures.

Praseodymium silicide is known to exhibit ferromagnetic ordering at low temperatures. wikipedia.org The transition from a paramagnetic state to a ferromagnetic state occurs at a critical temperature known as the Curie temperature (TC). wikipedia.org Below this temperature, the magnetic moments of the Pr atoms align spontaneously, resulting in a net magnetic moment. wikipedia.org For PrSi₂, the ferromagnetic transition has been observed at approximately 11 K to 11.5 K. wikipedia.orgescholarship.org This transition is a key characteristic, and the Curie temperature can be identified as the point where a sharp change in magnetic susceptibility occurs. escholarship.org

| Compound | Curie Temperature (TC) |

| PrSi₂ | ~11-11.5 K wikipedia.orgescholarship.org |

| Pr₅Si₃ | 42-44 K escholarship.org |

| Pr₅Si₄ | 40 K escholarship.org |

| PrSi | 51-54 K escholarship.org |

| Pr₃Si₄ | 100-105 K escholarship.org |

| Pr₃Si₅ | 11.5 K escholarship.org |

Interactive Table of Curie Temperatures for various Praseodymium Silicide compounds.

In addition to ferromagnetism, antiferromagnetic ordering can also be observed in praseodymium silicide compounds, particularly in silicon-deficient phases like PrSi₂₋ₓ. escholarship.org In an antiferromagnetic material, the magnetic moments of adjacent atoms align in opposite directions, resulting in no net external magnetic moment. wikipedia.org The transition to an antiferromagnetic state occurs at the Néel temperature (TN). For PrSi₂₋ₓ (where x=0.12), an antiferromagnetic transition has been reported at a Néel temperature of 11 K. escholarship.orgiaea.org This is often followed by a spin reorientation to a parallel spin alignment at lower temperatures. iaea.org

| Compound | Néel Temperature (TN) |

| PrSi₂₋ₓ (x=0.12) | 11 K escholarship.orgiaea.org |

| Pr₂Si₇ | 14.1 ± 0.3 K d-nb.info |

Interactive Table of Néel Temperatures for specific Praseodymium Silicide compounds.

Above the ordering temperatures (TC or TN), praseodymium silicide behaves as a paramagnet. escholarship.orgamericanelements.com In the paramagnetic state, the magnetic moments of the Pr ions are randomly oriented due to thermal energy. doitpoms.ac.uk A significant factor influencing the magnetic properties of PrSi₂ in the paramagnetic region is the Crystalline Electric Field (CEF) effect. arxiv.orgiaea.org The CEF arises from the electrostatic field created by the surrounding silicon ions, which splits the degenerate energy levels of the 4f electrons of the Pr³⁺ ion. d-nb.infoarxiv.org This splitting can lead to a non-magnetic singlet ground state, which has a profound impact on the low-temperature magnetic behavior. arxiv.org The presence of CEF effects is indicated by a Schottky-type anomaly in the specific heat and can be further investigated using techniques like inelastic neutron scattering. arxiv.org

Magnetic Anisotropy and Complex Spin Structures

The magnetic properties of PrSi₂ are further complicated by the presence of magnetic anisotropy and the potential for complex, non-collinear spin arrangements.

Magnetocrystalline anisotropy refers to the directional dependence of a material's magnetic properties relative to its crystal lattice. wikipedia.org In ferromagnetic materials, there are specific crystallographic directions along which it is easier to magnetize the material; these are known as the "easy axes" of magnetization. stanfordmagnets.com In PrSi₂, which has a tetragonal crystal structure, the magnetocrystalline anisotropy influences the orientation of the magnetic moments. escholarship.orgcolab.ws The competition between the exchange interactions, which favor a particular magnetic order, and the magnetocrystalline anisotropy can lead to complex magnetic behaviors. colab.ws

In some cases, the competition between different magnetic interactions can result in non-collinear or canted spin structures, where the magnetic moments are not perfectly aligned in a parallel (ferromagnetic) or antiparallel (antiferromagnetic) fashion. researchgate.netszfki.hu Such structures can arise from frustrated magnetic interactions or the interplay between symmetric and antisymmetric exchange forces. researchgate.net While detailed investigations into canted spin structures in PrSi₂ are ongoing, the presence of both ferromagnetic and antiferromagnetic tendencies in related compositions suggests the possibility of such complex magnetic ordering under specific conditions. escholarship.orgiaea.org The study of these non-collinear arrangements is crucial for a complete understanding of the magnetic ground state of praseodymium silicides.

Spin Reorientation Phenomena in Praseodymium Silicides

Spin reorientation is a phenomenon in magnetic materials where the spontaneous magnetization direction changes with temperature or composition. In certain praseodymium silicide compounds, this behavior has been observed. Specifically, the non-stoichiometric silicide PrSi₂-x (where x=0.12), which has a GdSi₂-type structure, exhibits a spin reorientation at a temperature of 9 K. iaea.org This transition involves a shift towards a parallel spin alignment. iaea.org Such phenomena are generally driven by a small perturbation in the material's lattice parameters, which can be induced by compositional changes, leading to a notable effect on the magnetic ground state. aps.org

Influence of Compositional Variations and Doping on Magnetic Properties

The magnetic characteristics of praseodymium silicides are highly sensitive to their precise chemical composition and the introduction of dopant elements. Variations in stoichiometry and the inclusion of interstitial atoms like carbon or boron can significantly alter magnetic ordering temperatures and even the nature of the magnetic state itself.

Effects of Silicon Non-Stoichiometry (e.g., PrSi₂−ₓ) on Magnetic Behavior

Stoichiometry plays a critical role in determining the magnetic ordering of praseodymium silicide. While stoichiometric PrSi₂, with a tetragonal structure (space group I4₁/amd), is known to be ferromagnetic with a Curie temperature (TC) of approximately 11-11.5 K, a deficiency in silicon can induce a completely different magnetic ground state. escholarship.orgwikipedia.org

For instance, the compound PrSi₂−ₓ (with x≈0.12) exhibits antiferromagnetic ordering with a Néel temperature (TN) of 11 K. escholarship.org This demonstrates that a slight deviation from the ideal 1:2 ratio of praseodymium to silicon is sufficient to switch the dominant magnetic exchange interaction from ferromagnetic to antiferromagnetic. The compound is known to have a wide homogeneity range, with compositions such as PrSi₁.₈ being reported, which underlines the importance of precise compositional control. wikipedia.org

| Compound | Magnetic Ordering | Transition Temperature (K) | Reference |

|---|---|---|---|

| PrSi₂ (Stoichiometric) | Ferromagnetic (FM) | ~11.5 | escholarship.orgwikipedia.org |

| PrSi₂₋ₓ (x≈0.12) | Antiferromagnetic (AFM) | 11 | escholarship.org |

Impact of Carbon and Boron Doping on Magnetic Transitions

The introduction of interstitial atoms like carbon and boron into the praseodymium-silicon system can significantly modify its magnetic properties.

Carbon Doping: The addition of carbon to the Pr₅Si₃ phase has been shown to give rise to multiple, previously unknown ferromagnetic phases. escholarship.org These new phases exhibit distinct magnetic transitions at various temperatures, including 52 K, 80 K, 20 K, and 66 K. escholarship.org However, carbon doping also tends to produce multiple crystalline phases, making structural identification difficult. escholarship.org

Boron Doping: In contrast to carbon, doping the Pr-Si system with boron does not appear to alter the intrinsic magnetic properties. escholarship.org Instead, it leads to the formation of a separate, non-magnetic PrB₄ phase within the material. escholarship.org This suggests that boron is not incorporated into the primary silicide lattice in a way that influences the magnetic exchange interactions. escholarship.org

| Sample | Observed Curie Temperatures (TC) | Reference |

|---|---|---|

| Pr-Si-C Sample 1 | 52 K and 80 K | escholarship.org |

| Pr-Si-C Sample 2 | 20 K and 66 K | escholarship.org |

Magnetic Moment Contribution from Praseodymium Atoms in Various Silicide Compounds

The magnetic moment in praseodymium silicides originates from the 4f electrons of the Pr atoms. For most lanthanide intermetallic compounds, the magnetism is localized, and the magnetic moments are typically close to the free ion values because the 4f electrons are deeply embedded within the atom. ucl.ac.uk

In its compounds, praseodymium is typically in a +3 oxidation state, corresponding to a 4f² electron configuration. d-nb.inforesearchgate.net This configuration is expected to carry a significant magnetic moment. arxiv.org For example, in the Pr₅Si₃ phase, the saturation magnetization at 10 K was measured to be 1.97 µB per praseodymium atom. escholarship.org In the high-pressure phase Pr₂Si₇, magnetic susceptibility measurements also indicate a +3 oxidation state for praseodymium. d-nb.inforesearchgate.net This contrasts sharply with elemental praseodymium, which is surprisingly non-magnetic due to its crystal field ground state. arxiv.org

| Compound | Pr Oxidation State / Configuration | Observed Magnetic Moment | Reference |

|---|---|---|---|

| Pr₅Si₃ | Pr³⁺ (4f²) | 1.97 µB/Pr atom (at 10 K) | escholarship.org |

| Pr₂Si₇ | Pr³⁺ (4f²) | Consistent with f² configuration | d-nb.inforesearchgate.net |

| PrSi₂ | Pr³⁺ (4f²) | Ferromagnetic ordering implies a local moment | escholarship.org |

Theoretical Models for Understanding Magnetic Interactions in Praseodymium Silicides

The magnetic behavior of praseodymium silicides is understood through theoretical models that account for the complex interplay between localized 4f electrons and delocalized conduction electrons. The primary theoretical frameworks used are the crystal field (CF) theory and models describing inter-atomic exchange interactions. arxiv.org

Crystal Field (CF) Theory: The electric field generated by the surrounding silicon ions in the crystal lattice lifts the degeneracy of the Pr³⁺ ion's 4f electron orbitals. This "crystal field splitting" results in a set of discrete energy levels. d-nb.infowarwick.ac.uk The nature of the magnetic ground state—whether it is magnetic or a non-magnetic singlet—depends on the energy separation between these levels. arxiv.org In elemental praseodymium, for example, a non-magnetic singlet ground state is energetically favored, explaining its lack of magnetic order. arxiv.orgarxiv.org In magnetic PrSi₂ compounds, the crystal field ground state must be a magnetic doublet or triplet.

Exchange Interactions: The alignment of magnetic moments between different Pr atoms is governed by exchange interactions. These interactions, mediated by the conduction electrons (an indirect exchange mechanism similar to the RKKY interaction), determine whether the material will order ferromagnetically or antiferromagnetically.

Computational Models: Modern theoretical investigations combine density-functional theory (DFT) with dynamical mean-field theory (DMFT). arxiv.orgarxiv.org This powerful approach allows for the calculation of both the crystal-field parameters and the intersite exchange interactions from first principles. arxiv.org Such models can successfully predict whether the exchange interaction is strong enough to overcome the crystal field energy gap to an excited magnetic state, thereby providing a quantitative explanation for the observed magnetic ground state in praseodymium and its compounds. arxiv.org

Advanced Characterization Techniques in Praseodymium Silicide Research

Spectroscopic Methodologies for Material Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of materials science. For PrSi₂, various spectroscopic techniques are employed to probe its elemental composition, chemical bonding, and electronic states.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cnrs.fr When analyzing praseodymium silicide, XPS is crucial for investigating the chemical reactions that occur at interfaces, for instance, between praseodymium and silicon-based substrates. researchgate.net

Studies on the deposition of praseodymium overlayers on silicon dioxide/silicon (SiO₂/Si) substrates have shown that XPS can detect the formation of PrSi₂. researchgate.net At room temperature, Pr overlayers can reduce the SiO₂ layer, leading to the formation of praseodymium oxide (Pr₂O₃), a praseodymium silicate (B1173343) (Pr-O-Si), and praseodymium silicide. researchgate.net The formation of PrSi₂ in this context is an exothermic reaction. researchgate.net PrSi₂ has been observed at lower annealing temperatures (e.g., 900°C) and can also be found in smaller amounts at higher temperatures in samples with higher oxygen content. researchgate.net

Angle-dependent XPS, which varies the angle of detection to probe different depths, can reveal the spatial distribution of these compounds, for example, indicating that the silicate is often located at the top surface after annealing. researchgate.net XPS is also considered a critical technique for verifying the stoichiometry of PrSi₂ and for detecting oxygen contamination, a common issue due to praseodymium's high affinity for oxygen.

Table 1: Interfacial Species Detected by XPS at the Pr/SiO₂/Si Interface

| Detected Species | Formation Conditions | Reference |

|---|---|---|

| Praseodymium Silicide (PrSi₂) | Formed from the reaction of Pr with SiO₂. Observed at lower annealing temperatures (e.g., 900°C). | researchgate.net |

| Praseodymium Oxide (Pr₂O₃) | Formed from the reduction of SiO₂ by Pr at room temperature. | researchgate.net |

| Praseodymium Silicate (Pr-O-Si) | Formed from the reduction of SiO₂ by Pr at room temperature; increases with annealing. | researchgate.net |

The binding energy of the photoemitted electrons is characteristic of a specific element and its chemical state. A detailed analysis of XPS peaks allows for the quantification of different oxidation states at the material's surface. cnrs.fr

Table 2: XPS Binding Energies for Praseodymium and Related Species

| Chemical State | XPS Region | Binding Energy (eV) | Reference |

|---|---|---|---|

| Pr metal | Pr 3d₅/₂ | 932 | researchgate.net |

| Pr₂O₃ | O 1s | 530.1 | aip.org |

| Pr Silicate | O 1s | 531.9 | aip.org |

Note: The Pr 3d region often has complex satellite structures and can overlap with other elemental peaks, such as Cu 2p, requiring careful analysis. researchgate.net

Photoelectron Spectroscopy (PES) is a powerful method for investigating the electronic structure of solids. researchgate.net It measures the kinetic energy of electrons emitted from a material upon irradiation with photons, providing direct information about the occupied electronic states. researchgate.netmpg.de This technique is essential for mapping the electronic density of states and determining the band structure of materials like PrSi₂. mpg.de

Different forms of PES are used to obtain specific information:

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe core-level electrons, providing information on chemical composition and bonding. mpg.de

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV light to excite valence electrons, making it ideal for studying the valence band structure. mpg.de

Angle-Resolved Photoelectron Spectroscopy (ARPES): Measures the kinetic energy and the emission angle of the photoelectrons. mpg.de This allows for the direct mapping of the electronic band structure (energy vs. momentum) of crystalline solids. mpg.deaps.org Time-resolved ARPES (trARPES) can even be used to map the unoccupied, or conduction, bands by probing the material after excitation with a laser pulse. aps.org

While specific PES studies focusing solely on the band structure of PrSi₂ are not detailed in the provided context, the application of PES to related praseodymium-filled skutterudite (B1172440) compounds (PrOs₄Sb₁₂) demonstrates its utility. researchgate.net In such studies, PES spectra reveal distinct structures corresponding to the density of states in the valence bands, which can be compared with theoretical calculations to gain a deeper understanding of the material's electronic properties. researchgate.net For PrSi₂, PES would be the primary experimental technique for mapping its valence band and analyzing its electronic states.

Table 3: Information Obtainable from Photoelectron Spectroscopy (PES)

| PES Technique | Information Provided | Relevance to PrSi₂ |

|---|---|---|

| XPS/UPS | Elemental composition, chemical states, valence band density of states, work function. | Determining purity, surface chemistry, and overall electronic structure. |

| ARPES | Energy- and momentum-resolved electronic structure (band structure mapping). | Directly visualizing the electronic bands that govern electrical and optical properties. |

| trARPES | Band structure of unoccupied (conduction) states and electron dynamics. | Understanding transport properties and excited states. |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a material. hpstar.ac.cnresearchgate.net It involves tuning the X-ray energy across an absorption edge of a specific element, causing the excitation of a core electron to unoccupied states. rsc.org This makes XAS a direct probe of the unoccupied electronic structure. researchgate.net The resulting spectrum offers insights into elemental composition, oxidation states, and the local coordination environment of the absorbing atom. rsc.orgberstructuralbioportal.org

For praseodymium silicide, XAS is a critical tool for verifying stoichiometry and identifying contaminants, particularly oxygen. The technique can be broadly divided into two regimes:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination chemistry (e.g., symmetry) of the absorbing atom. berstructuralbioportal.org

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending to higher energies past the edge, contains information about the number, type, and distance of neighboring atoms. berstructuralbioportal.org

By analyzing the XANES and EXAFS regions, a comprehensive picture of the local atomic and electronic structure of PrSi₂ can be constructed. Synchrotron-based XAS is particularly powerful due to the high brilliance of the X-ray source, enabling the study of materials with low elemental concentrations. hpstar.ac.cn

Table 4: Insights from X-ray Absorption Spectroscopy (XAS)

| XAS Regime | Information Obtained | Relevance to PrSi₂ Research |

|---|---|---|

| XANES | Oxidation state, local symmetry, electronic configuration (unoccupied states). | Determining the valence state of Pr ions and the local geometry of the Pr and Si sites. |

| EXAFS | Bond distances, coordination numbers, identification of neighboring atoms. | Elucidating the precise local structure around Pr and Si atoms, including Pr-Si bond lengths. |

| General | Elemental composition, stoichiometry verification, contaminant detection. | Confirming the Pr:Si ratio and detecting impurities like oxygen. |

Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique used to identify chemical bonds and functional groups within a material. researchgate.net The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their characteristic vibrational modes, such as stretching and bending. mdpi.com The resulting absorption spectrum acts as a "molecular fingerprint," allowing for the identification of the substance. mdpi.com

In the context of praseodymium silicide research, FT-IR spectroscopy would be employed to probe the chemical bonds present in the material. The primary vibrational modes of interest would be those associated with the praseodymium-silicon (Pr-Si) bonds that form the crystal lattice. The frequencies of these vibrations are determined by the bond strength and the mass of the atoms involved.

While specific FT-IR spectra for PrSi₂ are not provided in the search results, studies on related materials demonstrate the technique's utility. For instance, in praseodymium-doped calcium titanate (CaTiO₃), FT-IR has been used to identify Ti-O stretching and Ti-O-Ti bending modes. iaea.org Similarly, for PrSi₂, FT-IR could be used to:

Identify and characterize the Pr-Si vibrational modes.

Detect the presence of impurities, such as silicon oxides (Si-O bonds) or praseodymium oxides (Pr-O bonds), which have distinct and well-known absorption bands.

Analyze changes in chemical bonding due to processing, doping, or degradation.

The far-infrared region (typically below 400 cm⁻¹) is particularly important for studying lattice vibrations involving heavier atoms like praseodymium. mdpi.com

Table 5: General Application of FT-IR in PrSi₂ Analysis

| Vibrational Mode | Expected Wavenumber Region (cm⁻¹) | Significance |

|---|---|---|

| Pr-Si Lattice Vibrations | Far-IR (< 400 cm⁻¹) | Confirms the formation of the silicide lattice and provides information on its structure. |

| Si-O Stretching | ~1000-1200 | Indicates the presence of silicon oxide impurities. |

| Pr-O Stretching | ~400-600 | Indicates the presence of praseodymium oxide impurities. |

Note: The specific wavenumbers for Pr-Si bonds would need to be determined experimentally or through theoretical calculations.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or reflection of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used to investigate the optical properties of materials, which are intrinsically linked to their electronic structure, particularly the electronic transitions between different energy levels.

For praseodymium silicide, UV-Vis spectroscopy can be used to determine key optical parameters. By measuring the transmittance and reflectance of a PrSi₂ thin film, one can calculate its absorption coefficient and refractive index as a function of wavelength. dbc.wroc.pl Analysis of the absorption spectrum can reveal the optical bandgap, which is the minimum energy required to excite an electron from the valence band to the conduction band.

Studies on related praseodymium compounds illustrate the type of information that can be obtained. For example, analysis of praseodymium oxide films shows a region of good transparency starting from around 400 nm and extending into the infrared. dbc.wroc.pl In praseodymium-doped ZnO nanoparticles, UV-Vis spectra have shown that doping can cause a shift in the absorption edge, indicating a change in the bandgap. mdpi.com Similarly, for PrSi₂, UV-Vis spectroscopy would provide fundamental insights into its potential for optoelectronic applications.

Table 6: Optical Properties of PrSi₂ Investigated by UV-Vis Spectroscopy

| Optical Property | Method of Determination | Significance |

|---|---|---|

| Absorbance/Transmittance | Measured directly by passing UV-Vis light through a sample. | Determines how the material interacts with light at different wavelengths. |

| Optical Bandgap | Calculated from the absorption edge in the absorbance spectrum. | A fundamental electronic property that defines the material as a semiconductor or insulator and its potential for optical applications. |

| Refractive Index | Calculated from reflectance and transmittance data (e.g., via Kramers-Kronig analysis). researchgate.net | Describes how light propagates through the material; important for designing optical coatings and devices. |

| Absorption Coefficient | Calculated from absorbance measurements. | Quantifies the amount of light absorbed per unit thickness of the material. |

Diffraction Techniques for Structural Elucidation

Diffraction techniques are indispensable for determining the crystal structure of materials like PrSi₂. These methods rely on the scattering of waves (X-rays or electrons) by the periodic arrangement of atoms in a crystal, which produces a characteristic diffraction pattern. This pattern contains detailed information about the crystal lattice, including lattice parameters and atomic positions.

X-ray Diffraction (XRD) is the standard and most common technique for the structural characterization of PrSi₂. It is used for:

Phase Identification: Comparing the experimental diffraction pattern to databases allows for the unambiguous identification of the crystalline phases present in a sample.

Structural Refinement: High-resolution XRD data, often from synchrotron sources, enables the precise determination of lattice parameters and atomic positions within the unit cell. uni-osnabrueck.de

Quantitative Phase Analysis: Using methods like Rietveld refinement, the relative amounts of different crystalline phases in a multiphase sample can be calculated.

Crystallinity Assessment: XRD can distinguish between crystalline and amorphous (non-crystalline) materials. Studies on praseodymium silicate films, for example, use XRD to confirm that the layers remain amorphous after thermal treatments. aip.org

Electron Diffraction , typically performed within a Transmission Electron Microscope (TEM), offers complementary structural information. Because electrons interact much more strongly with matter than X-rays, electron diffraction can be used to analyze very small crystal volumes, down to the nanoscale. nist.govdiva-portal.org

Selected Area Electron Diffraction (SAED): This technique produces a diffraction pattern from a specific, small area of the sample. It is essential for resolving nanoscale structural variations or identifying different phases in a heterogeneous material. SAED is also used to study materials for which large single crystals suitable for X-ray diffraction are not available. nist.gov

Together, these diffraction techniques provide a comprehensive understanding of the atomic arrangement in praseodymium silicide, from the bulk crystal structure down to nanoscale details.

Table 7: Comparison of Diffraction Techniques for PrSi₂ Structural Analysis

| Technique | Probe | Information Provided | Key Applications for PrSi₂ | Reference |

|---|---|---|---|---|

| X-ray Diffraction (XRD) | X-rays | Phase identification, lattice parameters, atomic positions, quantitative phase analysis, crystallinity. | Standard method for confirming the PrSi₂ crystal structure and phase purity. | researchgate.net |

| Selected Area Electron Diffraction (SAED) | Electrons | Crystal structure and symmetry from nanoscale regions, analysis of microcrystals. | Resolving nanoscale heterogeneities and identifying secondary phases. | researchgate.net |

Synchrotron X-ray Diffraction (XRD) for High-Resolution Crystal Structure Analysis

Synchrotron X-ray diffraction is a powerful, non-destructive technique essential for the precise determination of the crystal structure of materials. The high flux, high resolution, and tunable wavelength of synchrotron radiation enable detailed structural refinements that are often not possible with conventional laboratory X-ray sources. warwick.ac.uk In the study of praseodymium silicides, synchrotron XRD is crucial for accurately identifying crystalline phases, determining lattice parameters, and solving complex crystal structures. d-nb.infoescholarship.org

Research employing high-resolution synchrotron powder diffraction (HRXRD) has been instrumental in clarifying the phases within the praseodymium-silicon system. For instance, Rietveld refinement of synchrotron data confirmed the existence of the Pr₃Si₂ phase when studying multiphase samples, a phase that was previously not well-established. escholarship.org In such studies, the diffraction data allows for quantitative phase analysis, revealing the weight fractions of different silicide phases present in a sample. escholarship.org

Furthermore, synchrotron XRD has been used to characterize novel praseodymium silicide phases synthesized under high-pressure and high-temperature conditions. d-nb.info For the new binary silicide Pr₂Si₇, synchrotron data was used to solve and refine its crystal structure, identifying it as belonging to the Ce₂Si₇ structure type with a Cmmm space group. d-nb.info The high quality of the data also allowed for the identification of minority phases of PrSi₂ within the sample. d-nb.info The technique is also applied to study the formation of praseodymium silicide at interfaces, for example, in thin-film applications for microelectronics. aip.org

Below is a table summarizing crystallographic data for praseodymium silicide phases determined using advanced diffraction techniques.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| PrSi₂ (α-ThSi₂ type) | Tetragonal | I4₁/amd | a = 4.14, c = 13.62 | escholarship.org |

| Pr₅Si₃ | Tetragonal | I4/mcm | a = 7.842, c = 13.725 | escholarship.org |

| Pr₃Si₂ | Tetragonal | P4/mbm | a = 7.828, c = 4.298 | escholarship.org |

| Pr₂Si₇ | Orthorhombic | Cmmm | a = 7.1513, b = 10.0033, c = 4.5417 | d-nb.info |

Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is a unique and powerful tool for determining the magnetic structure of materials. Unlike X-rays, which scatter from electron clouds, neutrons have a magnetic moment that interacts directly with the magnetic moments of atoms in a crystal lattice. This sensitivity makes neutron diffraction indispensable for probing the arrangement and orientation of magnetic moments, which is critical for understanding the magnetic ordering in materials like PrSi₂. researchgate.net

Studies on praseodymium-containing intermetallic compounds heavily rely on neutron diffraction to elucidate their complex magnetic behaviors at low temperatures. researchgate.netcrystallography.netcrystallography.net For example, in related compounds, neutron diffraction has revealed incommensurate sine-wave modulated magnetic structures and ferrimagnetic structures. researchgate.net The technique allows researchers to determine the propagation vector of the magnetic ordering and the direction of the magnetic moments relative to the crystallographic axes. researchgate.net It is also crucial for distinguishing intrinsic magnetism from that arising from secondary magnetic phases, such as oxides. For instance, neutron powder diffraction studies on PrFe₂P₂ showed that only the praseodymium moments order antiferromagnetically, while the iron atoms carry no magnetic order. researchgate.net Similarly, investigations into PrCo₂Si₂ in high magnetic fields have used neutron diffraction to determine its field-induced magnetic structures. osti.gov